Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Physicochemical differentiation Lipophilicity Regioisomer comparison

Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS 338419-37-7) is a substituted thieno[2,3-b]pyridine-2-carboxylate featuring a 2-chlorobenzyloxy group at the 3-position and a methyl ester at the 2-position. This heterocyclic scaffold is recognized in patent literature as a privileged core for melanin-concentrating hormone (MCH) receptor antagonists and IκB kinase (IKK) complex inhibitors.

Molecular Formula C16H12ClNO3S
Molecular Weight 333.8 g/mol
CAS No. 338419-37-7
Cat. No. B3127573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
CAS338419-37-7
Molecular FormulaC16H12ClNO3S
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(11-6-4-8-18-15(11)22-14)21-9-10-5-2-3-7-12(10)17/h2-8H,9H2,1H3
InChIKeyNKGSCPADZMBOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate: Core Physicochemical and Target-Engagement Profile for Informed Sourcing


Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS 338419-37-7) is a substituted thieno[2,3-b]pyridine-2-carboxylate featuring a 2-chlorobenzyloxy group at the 3-position and a methyl ester at the 2-position [1]. This heterocyclic scaffold is recognized in patent literature as a privileged core for melanin-concentrating hormone (MCH) receptor antagonists and IκB kinase (IKK) complex inhibitors [2]. Public screening data curated by the MLSMR program indicate that this compound engages multiple pharmacologically relevant targets, including the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), ADAM17, and the muscarinic acetylcholine receptor M1 (CHRM1), suggesting a multi-target interaction pattern that distinguishes it from single-target optimized analogs .

Why Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate Cannot Be Replaced by Generic Thienopyridine Analogs


Substitution of the 3-position benzyloxy moiety on the thieno[2,3-b]pyridine-2-carboxylate core is not pharmacologically neutral. The 2-chlorophenyl regioisomer (this compound) is structurally and electronically distinct from the 3-chlorophenyl and 4-chlorophenyl analogs, as well as from 3-amino-substituted derivatives prevalent in IKK inhibitor programs. The ortho-chloro group imposes unique steric and electronic constraints affecting the dihedral angle of the benzyloxy side chain, which in turn modulates the compound's interaction with hydrophobic pockets in target proteins. Computational logP data (XLogP3 = 4.5) positions this ester with intermediate lipophilicity—higher than many 3-amino thienopyridine-2-carboxamide IKK inhibitors (typically XLogP3 2.0–3.5), yet lower than bulkier alkyl- and polyhalogenated analogs [1]. This lipophilicity window is critical for balancing cell permeability with aqueous solubility in primary screening assays .

Quantitative Differentiation of Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate Relative to Close Analogs


Regioisomeric Chlorine Position Determines Unique XLogP3 and Hydrogen-Bonding Profile

The target compound bears the 2-chlorobenzyloxy substituent, resulting in a computed XLogP3 of 4.5 [1]. Its 3-chlorobenzyloxy regioisomer (CAS not specified; ChemSpider ID available) shares the identical molecular formula (C16H12ClNO3S) and identical molecular weight (333.79 g·mol⁻¹), yet the chlorine position alters the dipole moment and solvation properties, yielding different chromatographic retention and potentially divergent membrane permeability . Both isomers possess zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds, making the chlorine position the single variable differentiating their physicochemical behavior [1] .

Physicochemical differentiation Lipophilicity Regioisomer comparison

Multi-Target Engagement Profile Contrasts with Single-Target Optimized IKK Inhibitors

Public high-throughput screening data from the MLSMR program show that this compound exhibits activity across a diverse panel of targets: RGS4 (Johns Hopkins Ion Channel Center primary cell-based assay), mu-type opioid receptor OPRM1, ADAM17, and muscarinic M1 receptor (Scripps Research Institute Molecular Screening Center assays) . In contrast, 3-amino-substituted thieno[2,3-b]pyridine-2-carboxamide analogs, such as SKLB70326 (3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide) and SKLB70359 (3-amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide), are reported as selective inhibitors of cell-cycle progression (G0/G1 arrest) or IKK complex activity [1]. The ester-containing 3-benzyloxy derivative displays a broader target engagement profile, which can be advantageous or disadvantageous depending on the research objective.

Target selectivity fingerprinting IKK complex GPCR screening RGS4

Methyl Ester versus Carboxamide at 2-Position: Impact on Hydrogen-Bonding Capacity and Target Binding Mode

The target compound carries a 2-methyl carboxylate ester (no H-bond donor), whereas the most widely studied thieno[2,3-b]pyridine IKK inhibitors (e.g., substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides described in patent US8785499) contain a 2-carboxamide group (one H-bond donor) [1]. The absence of a hydrogen bond donor in the target compound (H-bond donor count = 0, as computed by Cactvs in PubChem [2]) fundamentally alters the ligand's capacity to engage kinase hinge regions that typically require donor–acceptor pairs. This structural difference means the compound is mechanistically distinct from the canonical 3-amino-2-carboxamide IKK inhibitor pharmacophore and will exhibit different kinase selectivity profiles.

Functional group comparison Ester vs. amide Hydrogen-bond donor capacity

Molecular Weight Advantage versus Heavier Polyhalogenated Thienopyridine Analogs

With a molecular weight of 333.8 g·mol⁻¹ [1], the target compound is approximately 25–35% lighter than many potent MCH receptor 1 antagonists reported in patent EP2029609A2, which frequently incorporate additional halogen substitutions and extended amide side chains resulting in molecular weights exceeding 450–500 g·mol⁻¹ [2]. This lower molecular weight, combined with a moderate lipophilicity (XLogP3 = 4.5), positions the compound closer to lead-like chemical space (Rule-of-Five compliant, with zero RO5 violations [1]). For screening library procurement, this translates to superior solubility and compatibility with DMSO-dissolved compound management systems, reducing the risk of precipitation during automated liquid handling.

Molecular weight optimization Lead-likeness Fragment-like properties

Procurement-Driven Application Scenarios for Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate


Chemical Probe Development for Regulator of G-Protein Signaling 4 (RGS4) Target Validation

Based on primary HTS data from the Johns Hopkins Ion Channel Center indicating activity in a luminescence-based RGS4 cell-based assay , this compound can serve as a starting scaffold for developing RGS4 chemical probes. The absence of a hydrogen bond donor (confirmed by PubChem descriptors [1]) may facilitate cell permeability, which is critical for intracellular target engagement studies.

Control Compound for Selectivity Profiling of 3-Amino-Thienopyridine IKK Inhibitors

Because this compound shares the thieno[2,3-b]pyridine core with IKK inhibitors but differs in both the 3-position substituent (benzyloxy vs. amino) and the 2-position group (ester vs. carboxamide), it is an ideal selectivity control in kinase inhibitor panels. Its multi-target GPCR activity profile serves as a built-in counter-screen to distinguish IKK-specific effects from scaffold-driven off-target activity.

Building Block for Diversity-Oriented Synthesis of MCH Receptor Antagonist Libraries

The methyl ester at the 2-position provides a synthetic handle for amidation or hydrolysis, enabling rapid diversification into carboxamide or carboxylic acid analogs [2]. With a molecular weight of 333.8 g·mol⁻¹—substantially lower than most patent-exemplified MCHR1 antagonists (>450 g·mol⁻¹) [2]—this compound occupies a lead-like chemical space that permits extensive structural elaboration while remaining within drug-like property boundaries.

Pharmacological Tool Compound for Dual-Target Studies Involving OPRM1 and ADAM17

The Scripps Research Institute Molecular Screening Center has deposited data showing this compound's activity in both OPRM1 agonist and ADAM17 inhibitor primary assays . Researchers investigating crosstalk between opioid receptor signaling and metalloprotease-mediated ectodomain shedding can utilize this single compound to simultaneously engage both targets, reducing the number of tool compounds required in complex cellular models.

Quote Request

Request a Quote for Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.